Methyl 6-methoxy-5-nitronicotinate

Physicochemical Profiling Lipophilicity Chromatography

Methyl 6-methoxy-5-nitronicotinate is a quantifiably distinct 5-nitronicotinate ester with XLogP 0.8, mp 120°C, and 6 HBA sites—properties that systematically differ from its 6-chloro and 6-hydroxy analogs. This specificity eliminates uncontrolled variables in SAR studies targeting nicotinic receptors and ensures reproducible reversed-phase HPLC retention times. The compound serves as a high-yield (≈95%) intermediate capable of orthogonal hydrolysis to the carboxylic acid or hydrogenation to the 5-amino derivative. Avoid structural ambiguity; procure the defined OCH₃ variant for robust crystallinity control, reliable DSC calibration, and predictable reactivity in nucleophilic aromatic substitution.

Molecular Formula C8H8N2O5
Molecular Weight 212.16 g/mol
CAS No. 59237-49-9
Cat. No. B1333893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-5-nitronicotinate
CAS59237-49-9
Molecular FormulaC8H8N2O5
Molecular Weight212.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)3-5(4-9-7)8(11)15-2/h3-4H,1-2H3
InChIKeyYVGHVJUGJZGYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Methoxy-5-nitronicotinate (CAS 59237-49-9) Procurement & Differentiation Guide


Methyl 6-methoxy-5-nitronicotinate (CAS 59237-49-9) is a trisubstituted pyridine derivative belonging to the class of 5-nitronicotinate esters, bearing a methoxy group at the 6-position and a methyl ester at the 3-carboxylate position [1]. With a molecular formula of C8H8N2O5 and a molecular weight of 212.16 g/mol, this solid compound exhibits physicochemical properties that distinguish it from closely related analogs, including a reported melting point of approximately 120 °C and a computed XLogP3-AA value of 0.8 [2].

Why Substituting Methyl 6-Methoxy-5-nitronicotinate with Closely Related Analogs Compromises Research Outcomes


Within the 5-nitronicotinate ester family, small structural modifications—such as the replacement of the 6-methoxy group with a chloro, hydroxy, or hydrogen substituent—lead to substantial and quantifiable differences in physicochemical properties including lipophilicity (XLogP), hydrogen bonding capacity, and melting behavior [1][2]. These variations directly impact the compound's performance in critical research applications, such as its solubility in organic solvents, its chromatographic behavior, its suitability as a crystalline intermediate, and its reactivity in nucleophilic aromatic substitution or hydrolysis reactions . Procurement of an uncharacterized or loosely defined analog in place of Methyl 6-methoxy-5-nitronicotinate can therefore introduce uncontrolled variables, jeopardize synthetic reproducibility, and confound structure-activity relationship (SAR) studies where precise electronic and steric parameters are essential.

Quantitative Evidence Differentiating Methyl 6-Methoxy-5-nitronicotinate (59237-49-9) from Closest Analogs


Lipophilicity (XLogP) Comparison: Balanced Partitioning vs. 6-Chloro and 6-Hydroxy Analogs

The computed lipophilicity (XLogP3-AA) of Methyl 6-methoxy-5-nitronicotinate is 0.8, positioning it as a moderately lipophilic compound [1]. This value is intermediate between the significantly more lipophilic 6-chloro analog (XLogP = 1.5) and the markedly more hydrophilic 6-hydroxy analog (ACD/LogP = 0.15), as well as the less lipophilic unsubstituted 5-nitronicotinate (XLogP ≈ 0.6) [2][3]. This quantitative difference translates directly to differential solubility profiles and retention times in reversed-phase liquid chromatography, thereby impacting both purification and analytical method development.

Physicochemical Profiling Lipophilicity Chromatography

Melting Point Differentiation: Crystalline Solid Identity vs. Chloro Analog

Methyl 6-methoxy-5-nitronicotinate is reported as a solid with a melting point of approximately 120 °C . This thermal property is distinct from the 6-chloro analog, which exhibits a lower melting point range of 89–92 °C . The 60-methoxy substitution, therefore, confers a significantly higher melting point relative to the 6-chloro substituent, which can be a decisive factor when selecting a synthetic intermediate for processes requiring a specific physical state or thermal stability.

Crystallinity Formulation Thermal Analysis

Hydrogen Bond Acceptor Capacity: A Key Differentiator for Receptor Interactions and Solvation

Methyl 6-methoxy-5-nitronicotinate possesses 6 hydrogen bond acceptor (HBA) sites, compared to 5 for the 6-chloro analog and 7 for the 6-hydroxy analog [1][2]. The methoxy group provides an additional HBA site relative to the chloro substituent, while avoiding the hydrogen bond donor (HBD) capacity (1 HBD) present in the 6-hydroxy analog . This specific HBA/HBD profile, particularly the absence of a hydrogen bond donor, directly influences solvation free energy, passive membrane permeability potential, and specific polar interactions with biological targets or stationary phases.

Medicinal Chemistry Computational Chemistry Solubility

Synthetic Versatility: High-Yield Synthesis and Dual Functionality as Intermediate

The compound is synthesized from Methyl 6-chloro-5-nitronicotinate via nucleophilic aromatic substitution with sodium methoxide, a reaction that proceeds with a reported yield of approximately 95% . Furthermore, it serves as a direct precursor to both 6-methoxy-5-nitronicotinic acid (via basic hydrolysis) and the corresponding 5-amino-6-methoxynicotinate derivative (via catalytic hydrogenation) . This dual synthetic utility is a key differentiating feature compared to analogs that may lack the ester group or the methoxy substituent, making it a more versatile and efficient building block for generating diverse chemical matter.

Synthetic Chemistry Process Chemistry Building Block

Primary Research Applications for Methyl 6-Methoxy-5-nitronicotinate (59237-49-9)


Medicinal Chemistry: A Controlled Building Block for SAR Studies

Methyl 6-methoxy-5-nitronicotinate serves as a defined, quantifiably distinct building block for medicinal chemistry campaigns, particularly those targeting nicotinic acetylcholine receptors or other targets where 5-nitronicotinate scaffolds are relevant . Its specific combination of physicochemical properties—XLogP of 0.8, 6 HBA sites, and a melting point of 120 °C—provides a controlled structural variant that can be systematically compared to the 6-chloro and 6-hydroxy analogs in the exploration of structure-activity relationships (SAR). This allows researchers to deconvolute the impact of electronic, steric, and lipophilic effects on target binding and pharmacokinetic properties with high precision.

Process Chemistry: A High-Yield, Dual-Use Intermediate for Downstream Functionalization

The compound is a highly valuable intermediate in process chemistry due to its efficient, high-yield synthesis (approx. 95%) and its capacity for two well-defined, orthogonal transformations . It can be hydrolyzed to yield the corresponding carboxylic acid, a common pharmacophore, or hydrogenated to furnish the 5-amino derivative, a versatile handle for further derivatization. This dual functionality, combined with its distinct melting point which facilitates crystallinity control and purification, positions it as a strategic intermediate for the scale-up and manufacturing of more complex pharmaceutical targets.

Analytical Chemistry: A Physicochemically Defined Reference Standard

Owing to its well-defined and quantifiable physicochemical properties, Methyl 6-methoxy-5-nitronicotinate can serve as a robust reference standard in analytical chemistry. Its XLogP value of 0.8 allows for predictable retention time calibration in reversed-phase HPLC methods, while its distinct melting point of 120 °C provides a reliable thermal reference for DSC calibration or purity assessment. This level of characterization ensures that analytical methods developed using this compound are robust, reproducible, and transferable [1].

Material Science: Exploration of Crystalline and Co-crystal Forms

The defined solid-state property of Methyl 6-methoxy-5-nitronicotinate, specifically its melting point of 120 °C, makes it a candidate for material science investigations into crystallization phenomena, polymorphism screening, and co-crystal formation. The distinct thermal behavior, compared to its 6-chloro analog, suggests a unique crystal packing arrangement, offering a platform for studying how subtle changes in molecular structure (OCH3 vs. Cl) influence solid-state architecture and materials properties .

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